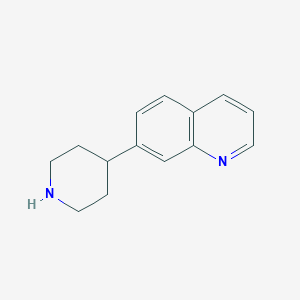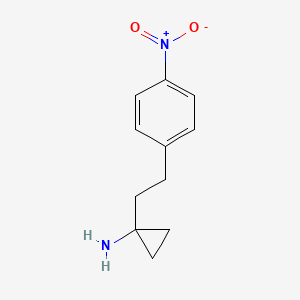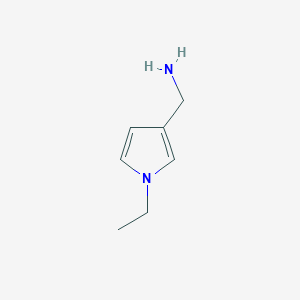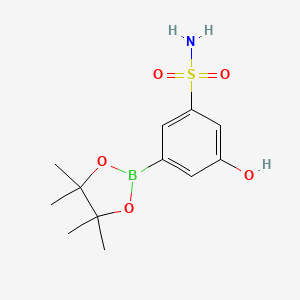![molecular formula C7H10F3N3 B13527027 1-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13527027.png)
1-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine is a synthetic organic compound characterized by a pyrazole ring substituted with a trifluoroethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone would be 3-methyl-1-(2,2,2-trifluoroethyl)-1,3-diketone.
Substitution Reaction: The pyrazole ring is then subjected to a substitution reaction with a suitable amine, such as methanamine, under controlled conditions to introduce the methanamine group at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the trifluoroethyl group, potentially converting it to a difluoroethyl or monofluoroethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of difluoroethyl or monofluoroethyl derivatives.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or introducing fluorine-containing functionalities.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly as an inhibitor of enzymes or receptors involved in disease pathways.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Agriculture: The compound may be used in the development of agrochemicals, such as herbicides or insecticides, due to its potential biological activity.
Electronics: Its incorporation into electronic materials can enhance properties like dielectric constant or thermal stability.
Mechanism of Action
The mechanism by which 1-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
- 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
- 1-(2-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Comparison: 1-[3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine is unique due to the presence of the methanamine group, which can participate in a variety of chemical reactions, enhancing its versatility in synthetic applications. The trifluoroethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, compared to similar compounds.
This compound’s unique combination of functional groups makes it a valuable tool in both research and industrial applications, offering a range of possibilities for further exploration and development.
Properties
Molecular Formula |
C7H10F3N3 |
|---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
[3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C7H10F3N3/c1-5-6(2-11)3-13(12-5)4-7(8,9)10/h3H,2,4,11H2,1H3 |
InChI Key |
BPVRSYQVAUODDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CN)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13526974.png)










